S-Phenyl-L-cysteine

Catalog No.
S774512
CAS No.
34317-61-8
M.F
C9H11NO2S
M. Wt
197.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Phenyl-L-cysteine

CAS Number

34317-61-8

Product Name

S-Phenyl-L-cysteine

IUPAC Name

(2R)-2-amino-3-phenylsulfanylpropanoic acid

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

InChI

InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1

InChI Key

XYUBQWNJDIAEES-QMMMGPOBSA-N

SMILES

C1=CC=C(C=C1)SCC(C(=O)O)N

Synonyms

S-Phenyl-L-cysteine;34317-61-8;(R)-2-Amino-3-(phenylthio)propanoicacid;L-Cysteine,S-phenyl-;4-Thia-L-homophenylalanine;3-(Phenylthio)-L-Alanine;ST092360;S-Phenylcysteine;beta-Phenylcysteine;(2R)-2-amino-3-phenylthiopropanoicacid;H-Cys(phenyl)-OH;PubChem19031;AC1Q5QNH;AC1L3OV5;CHEMBL63062;SCHEMBL342512;530190_ALDRICH;CTK1C3415;MolPort-003-849-882;XYUBQWNJDIAEES-QMMMGPOBSA-N;ZINC403488;5437-52-5;AN-116;ANW-60723;AR-1L5460

Canonical SMILES

C1=CC=C(C=C1)SCC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)SC[C@@H](C(=O)[O-])[NH3+]

Potential Antiretroviral Properties

S-Phenyl-L-cysteine has been investigated for its potential as an antiretroviral agent, particularly for Human Immunodeficiency Virus (HIV) []. This interest stems from its structural similarity to nelfinavir, an established HIV protease inhibitor []. Research suggests that S-Phenyl-L-cysteine may exhibit similar properties to nelfinavir, potentially suppressing HIV protease activity []. However, further research is necessary to definitively determine its efficacy and safety in this context.

Efficient Production Methods

Developing efficient and cost-effective production methods for S-Phenyl-L-cysteine is crucial for further research and potential applications. Studies have explored chemoenzymatic approaches, utilizing enzymes like tryptophan synthase to convert readily available starting materials into the desired compound []. This approach offers advantages such as high efficiency, purity, and potentially lower production costs compared to traditional chemical synthesis methods [].

Potential for Further Research

Beyond its potential as an antiretroviral agent, S-Phenyl-L-cysteine might hold promise for other scientific research applications. Its unique structure and properties could be explored in diverse areas, including:

  • Development of novel drugs: The compound's potential for interaction with various biological processes might lead to the discovery of new therapeutic agents for different diseases [, ].
  • Understanding biological mechanisms: Studying how S-Phenyl-L-cysteine interacts with biological systems could provide insights into various cellular processes and contribute to a broader understanding of human health and disease [, , ].

XLogP3

-1.2

Other CAS

34317-61-8

Dates

Modify: 2023-08-15

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